molecular formula C9H9NO2 B3336647 4-isocyano-1,2-dimethoxybenzene CAS No. 33904-01-7

4-isocyano-1,2-dimethoxybenzene

Cat. No.: B3336647
CAS No.: 33904-01-7
M. Wt: 163.17 g/mol
InChI Key: UIWYJZOWWULGKU-UHFFFAOYSA-N
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Description

Contextualization within Modern Aromatic Isocyanide Chemistry

Aromatic isocyanides, characterized by the -N≡C functional group attached to an aryl ring, are isoelectronic with carbon monoxide and exhibit a rich and varied reactivity profile. wikipedia.orgresearchgate.net This duality of character, possessing both nucleophilic and electrophilic potential at the carbon atom, allows them to participate in a wide array of chemical transformations. rsc.org In the broader context of modern organic synthesis, aromatic isocyanides are celebrated for their role in multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single, atom-economical step. frontiersin.orgnih.govnih.gov

The reactivity and utility of an aryl isocyanide are significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the dimethoxy substituents present in 4-isocyano-1,2-dimethoxybenzene, can modulate the electronic properties of the isocyanide functionality. These groups increase the electron density on the aromatic ring, which in turn can influence the nucleophilicity of the isocyanide carbon and the stability of reaction intermediates. This electronic tuning is a key aspect of modern isocyanide chemistry, enabling chemists to fine-tune the reactivity of these reagents for specific synthetic applications.

Significance of Substituted Aryl Isocyanides as Synthetic Intermediates

Substituted aryl isocyanides, including this compound, are highly valued as synthetic intermediates due to their ability to facilitate the rapid assembly of diverse molecular scaffolds. Their primary significance lies in their participation in renowned multicomponent reactions such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgresearchgate.netmdpi.comencyclopedia.pubmdpi.com

The Passerini three-component reaction involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to furnish α-acyloxy carboxamides. wikipedia.orgmdpi.comchemicalbook.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of highly functionalized molecules from simple starting materials.

The Ugi four-component reaction is another cornerstone of isocyanide chemistry, combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce α-acylamino amides. wikipedia.orgresearchgate.netmdpi.com The Ugi reaction is celebrated for its exceptional ability to generate a high degree of molecular diversity, making it a valuable tool in drug discovery and combinatorial chemistry. nih.gov

The presence of the dimethoxy substitution pattern in this compound can be expected to influence the outcomes of these reactions. The electron-donating nature of the methoxy (B1213986) groups can enhance the nucleophilicity of the isocyanide, potentially accelerating the rate of these transformations. Furthermore, the substitution pattern provides additional sites for post-MCR modifications, allowing for the further elaboration of the resulting molecular scaffolds.

Beyond multicomponent reactions, substituted aryl isocyanides are also employed in the synthesis of various heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active molecules. Their ability to undergo cyclization reactions and act as ligands in transition metal catalysis further underscores their importance as versatile synthetic intermediates. chemimpex.com

Current Research Landscape and Unexplored Dimensions Pertaining to this compound

While the general utility of aryl isocyanides is well-established, the specific research landscape for this compound appears to be an area with considerable room for exploration. A comprehensive survey of the scientific literature reveals a wealth of information on the synthesis and application of aryl isocyanides as a class. However, detailed studies focusing specifically on the reactivity and synthetic applications of this compound are less prevalent.

The current research trend in isocyanide chemistry is focused on the development of novel multicomponent reactions, the application of isocyanides in the synthesis of complex natural products and pharmaceuticals, and the exploration of their use in materials science. frontiersin.orgchemimpex.com Given the electronic properties conferred by its dimethoxy substituents, this compound represents a promising candidate for investigation within these areas.

Unexplored Dimensions and Future Research Directions:

Novel Multicomponent Reactions: The unique electronic nature of this compound could be leveraged to develop novel multicomponent reactions or to optimize existing ones. Investigating its behavior with a wider range of reaction partners could lead to the discovery of new and efficient synthetic methodologies.

Asymmetric Catalysis: The development of enantioselective Passerini and Ugi reactions is a significant area of current research. Exploring the use of chiral catalysts in reactions involving this compound could provide access to valuable chiral building blocks for the pharmaceutical industry. wikipedia.org

Synthesis of Bioactive Molecules: The dimethoxybenzene motif is present in numerous natural products and pharmacologically active compounds. Utilizing this compound as a key building block in the synthesis of such molecules is a promising and largely unexplored avenue. For instance, a substituted isothiazolo[4,3-b]pyridine containing a 3,4-dimethoxyphenyl moiety has been synthesized as a potential kinase inhibitor. nih.gov

Materials Science: The coordination properties of isocyanides make them attractive ligands for the synthesis of metal-organic frameworks (MOFs) and other functional materials. The specific electronic and steric properties of this compound could lead to the development of novel materials with unique catalytic, optical, or electronic properties. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyano-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYJZOWWULGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+]#[C-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332310
Record name 3,4-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33904-01-7
Record name 3,4-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Isocyano 1,2 Dimethoxybenzene and Analogues

Strategic Approaches to the Direct Isocyano Functionality Introduction on Aromatic Systems

The introduction of the isocyano group onto an aromatic ring is a critical step in the synthesis of aryl isocyanides like 4-isocyano-1,2-dimethoxybenzene. Dehydration of formamides is a principal method, though other routes are also actively explored.

Dehydration Reactions of Formamide (B127407) Precursors to this compound

The most prevalent method for synthesizing aryl isocyanides involves the dehydration of the corresponding N-arylformamide. researchgate.net In the case of this compound, the precursor is N-(3,4-dimethoxyphenyl)formamide. This reaction is typically achieved using a variety of dehydrating agents.

Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534), which has been shown to be a highly efficient method, often yielding the product in a short time. researchgate.net Other reagents such as phosgene (B1210022), diphosgene, and tosyl chloride have also been employed. nih.gov The general mechanism involves the activation of the formamide oxygen by the dehydrating agent, followed by elimination of water to form the isocyanide. researchgate.net Microwave irradiation has also been utilized to facilitate the dehydration of formamides under mild conditions. organic-chemistry.org

Table 1: Comparison of Dehydrating Agents for Formamide Dehydration

Dehydrating Agent Base Typical Conditions Advantages Disadvantages
Phosphorus oxychloride (POCl₃) Triethylamine 0 °C to room temperature High efficiency, fast reaction times researchgate.net POCl₃ is corrosive and moisture-sensitive
Phosgene/Diphosgene Tertiary amine Varies Effective Highly toxic reagents nih.govyoutube.com
Tosyl chloride Pyridine or Triethylamine Varies Readily available, powerful dehydrating agent nih.gov May require elevated temperatures
Triphenylphosphine/Iodine Tertiary amine Ambient temperature Mild reaction conditions, readily available reagents organic-chemistry.org Stoichiometric amounts of phosphine (B1218219) oxide byproduct
Burgess Reagent - Mild conditions Mild and selective nih.gov Can be expensive

Exploration of Alternative Synthetic Routes for Aryl Isocyanides

While formamide dehydration is a cornerstone, research continues into alternative and potentially more sustainable methods for aryl isocyanide synthesis. One such approach involves the reaction of primary amines with difluorocarbene, generated in situ. organic-chemistry.org Another method is the electrochemical oxidation of aminotetrazole derivatives, which offers a broad functional group tolerance. organic-chemistry.orgyoutube.com However, a limitation of this electrochemical method is its ineffectiveness with electron-donating groups on the aromatic ring, such as the methoxy (B1213986) groups present in the target compound. youtube.com

Nucleophilic isocyanation, using a cyanide source to displace a leaving group on the aromatic ring, represents another strategy. acs.org However, this method is less common for aryl isocyanides due to the challenge of nucleophilic aromatic substitution.

Synthesis and Functionalization of the 1,2-Dimethoxybenzene (B1683551) Aromatic Scaffold

Precursor Synthesis for the Aromatic Core of this compound

1,2-Dimethoxybenzene is commonly synthesized from catechol. chemicalbook.comgoogle.com The methylation of catechol can be achieved using various methylating agents, with dimethyl sulfate (B86663) being a common choice. chemicalbook.com The reaction proceeds in two steps, with guaiacol (B22219) as an intermediate. To favor the formation of 1,2-dimethoxybenzene, careful selection of the catalyst is crucial. chemicalbook.com Another method involves the use of methyl chloride in an autoclave with a strong base. google.com

Table 2: Synthetic Methods for 1,2-Dimethoxybenzene

Starting Material Reagents Key Conditions Advantages
Catechol Dimethyl sulfate, Base Stepwise methylation Readily available starting material chemicalbook.com
Catechol Methyl chloride, Strong base Autoclave, 50-100°C, 0.3-0.5 MPa google.com Environmentally friendly, high yield google.com
Guaiacol Methylating agent, Catalyst One-step reaction High yield chemicalbook.com

Regioselective Functionalization Strategies at the C4 Position of 1,2-Dimethoxybenzene

The two methoxy groups on the benzene (B151609) ring are electron-donating and ortho-, para-directing. This makes the C4 position (para to one methoxy group and meta to the other) a primary site for electrophilic aromatic substitution. scirp.orgresearchgate.netscirp.org

Computational studies using Density Functional Theory (DFT) have confirmed the high regioselectivity for electrophilic attack at the C4 position. scirp.orgresearchgate.netscirp.org For instance, in electrophilic aromatic substitution reactions, the nucleophilicity index of the C4 carbon is significantly higher than that of the C3 carbon, favoring the formation of the para-substituted product. This inherent reactivity is exploited in various functionalization reactions.

Common electrophilic substitution reactions include:

Halogenation: Bromination of 1,2-dimethoxybenzene with N-bromosuccinimide (NBS) can yield 4-bromoveratrole. wikipedia.org Iodination can be achieved with high yields using iodine and silver trifluoroacetate.

Nitration and Amination: Nitration at the C4 position, followed by reduction of the nitro group, provides 4-amino-1,2-dimethoxybenzene, a direct precursor to the N-(3,4-dimethoxyphenyl)formamide needed for isocyanide synthesis.

Optimization of Reaction Conditions for High-Yield and Purity Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic evaluation of various parameters. Bayesian optimization, a machine learning algorithm, has emerged as a powerful tool for this purpose, demonstrating superior efficiency compared to traditional methods. ucla.edu

For the dehydration of N-(3,4-dimethoxyphenyl)formamide, key parameters to optimize include the choice and stoichiometry of the dehydrating agent and base, solvent, reaction temperature, and reaction time. For example, using phosphorus oxychloride, it has been found that carrying out the reaction at 0°C can lead to high to excellent yields in a very short time. researchgate.net

In the synthesis of the 1,2-dimethoxybenzene core, optimization focuses on the molar ratios of the reactants and catalyst, as well as temperature and pressure control in autoclave-based methods to ensure high conversion and minimize side products. google.com

For the regioselective functionalization, the choice of solvent can play a significant role. Nonpolar solvents have been shown to enhance the reactivity and regioselectivity in some electrophilic aromatic substitution reactions of 1,2-dimethoxybenzene. scirp.orgresearchgate.netscirp.org

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of isocyanides, including this compound, is crucial for developing more sustainable and environmentally benign chemical processes. mdpi.com Traditional methods for synthesizing isocyanides often involve hazardous reagents, significant waste generation, and harsh reaction conditions, prompting the development of greener alternatives. mdpi.comnih.gov

The primary route for isocyanide synthesis involves the dehydration of the corresponding N-substituted formamides. mdpi.com For this compound, the precursor would be N-(3,4-dimethoxyphenyl)formamide. The choice of dehydrating agent and solvent are key areas where green chemistry principles have been applied to improve the sustainability of this transformation.

Dehydrating Reagents and Reaction Conditions

Historically, reagents like phosphorus oxychloride (POCl₃), phosgene, and diphosgene have been employed for the dehydration of formamides. mdpi.com However, these substances are highly toxic and their use generates considerable amounts of waste, making these methods unsustainable. mdpi.com

In the pursuit of greener alternatives, researchers have investigated various reagents and conditions:

p-Toluenesulfonyl chloride (p-TsCl): This reagent has emerged as a preferable choice for the dehydration of N-formamides. rsc.orgrsc.org Compared to POCl₃ and phosgene derivatives, p-TsCl is less toxic, less expensive, and the reaction is less exothermic, which enhances safety, particularly on a larger scale. rsc.org The work-up procedure is also simplified, contributing to a more efficient process. rsc.org

Phosphorus oxychloride with Triethylamine: A more sustainable protocol using POCl₃ involves using triethylamine as both a base and a solvent. mdpi.comnih.gov This method can produce isocyanides in high yields and purity in a very short time (under 5 minutes) at 0 °C. mdpi.comnih.govresearchgate.net This approach significantly reduces reaction time and waste, offering a safer and more efficient synthesis. nih.govresearchgate.net

Triphenylphosphine (PPh₃) and Iodine: This combination has been introduced as a less toxic dehydration system, yielding good results for aromatic formamides. mdpi.comrsc.org

Mechanochemistry: The use of mechanochemical activation, such as ball-milling, represents a significant step towards sustainable isocyanide synthesis. This technique can drastically reduce or even eliminate the need for hazardous solvents like chloroform, which is a key component of the traditional Hofmann carbylamine reaction. nih.gov

Solvent Selection

The choice of solvent is another critical factor in the greenness of a synthetic procedure. Many traditional isocyanide syntheses utilize volatile and hazardous chlorinated solvents like dichloromethane (B109758) (DCM). rsc.org Green chemistry encourages the use of safer, more sustainable solvents. Dimethyl carbonate (DMC), for example, has been successfully used as a greener alternative to DCM in the p-TsCl-mediated dehydration of formamides. rsc.org In some optimized procedures, the reaction can be performed under solvent-free conditions, which is an ideal scenario from a green chemistry perspective. mdpi.com

Atom Economy and E-Factor

To quantitatively assess the "greenness" of a reaction, metrics like atom economy and the Environmental Factor (E-factor) are used. nih.govprimescholars.comrsc.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govrsc.org An ideal reaction has a 100% atom economy. The E-factor quantifies the amount of waste produced per kilogram of product; a lower E-factor signifies a greener process. rsc.org

Studies comparing different dehydration methods for N-formamides have shown that the p-TsCl method results in a significantly lower E-factor compared to methods using POCl₃ or phosgene derivatives, highlighting its superior environmental performance. rsc.orgresearchgate.net

The following table summarizes and compares different dehydration reagents for isocyanide synthesis based on green chemistry principles, which would be applicable for the synthesis of this compound from its corresponding formamide.

Dehydrating Reagent SystemTypical SolventKey Green AdvantagesReported Yields for AnaloguesReference
p-Toluenesulfonyl chloride (p-TsCl) / PyridineDimethyl carbonate (DMC) or Dichloromethane (DCM)Less toxic reagent, lower E-factor, simplified work-up, safer handling.Up to 98% researchgate.net, rsc.org, rsc.org
Phosphorus oxychloride (POCl₃) / TriethylamineTriethylamine (as solvent)Rapid reaction time (< 5 min), high yields, minimal waste, solvent-free potential.High to excellent mdpi.com, nih.gov, researchgate.net
Triphenylphosphine (PPh₃) / Iodine / PyridineDichloromethane (DCM)Less toxic than POCl₃ and phosgene.Up to 90% mdpi.com, rsc.org
Mechanochemical Activation (Ball-milling)Reduced or no solventSignificantly reduces the use of hazardous solvents.Up to 82% for aromatic isocyanides nih.gov

By applying these principles—selecting less hazardous reagents like p-TsCl, using greener solvents such as DMC or eliminating them altogether, and optimizing reaction conditions to minimize energy consumption and waste—the synthesis of this compound can be performed in a much more sustainable and environmentally responsible manner. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Isocyano 1,2 Dimethoxybenzene

Fundamental Reactivity of the Isocyano Group

The isocyano group (–N≡C) is a unique functional group in organic chemistry, possessing a terminal carbon atom that exhibits both nucleophilic and electrophilic (carbene-like) character. nih.gov This dual reactivity makes isocyanides, including 4-isocyano-1,2-dimethoxybenzene, valuable building blocks in a variety of chemical transformations.

Cycloaddition Reactions Involving this compound (e.g., [3+2] Cycloadditions)

Isocyanides are known to participate in various cycloaddition reactions, acting as a one-carbon component. rsc.org A notable class of these reactions is the [3+2] cycloaddition, where the isocyanide reacts with a three-atom component (a 1,3-dipole) to form a five-membered heterocyclic ring. While specific examples detailing the participation of this compound in [3+2] cycloadditions are not extensively documented in readily available literature, the general reactivity pattern of aryl isocyanides suggests its potential to react with 1,3-dipoles such as azides, nitrile oxides, and nitrones. youtube.com These reactions are thermally or photochemically initiated and proceed through a concerted mechanism to yield heterocycles like tetrazoles, oxadiazoles, and oxazolines, respectively. youtube.comclockss.org

Another important class is the [4+1] cycloaddition, where the isocyanide carbon adds to a four-atom conjugated system (a 1,3-diene) to construct five-membered rings. rsc.org This type of reaction has proven to be a powerful tool for synthesizing a variety of heterocyclic compounds, including pyrroles, imidazoles, and oxazoles. rsc.org

Multicomponent Reactions (MCRs) Featuring this compound as a Key Component (e.g., Ugi and Passerini Type Reactions in Non-Biological Contexts)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com Aryl isocyanides like this compound are cornerstone reactants in some of the most important MCRs due to the reactivity of the isocyano carbon.

Passerini Reaction: The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based MCR, typically involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org The reaction yields an α-acyloxy amide. walisongo.ac.idresearchgate.net The mechanism is thought to proceed through the initial interaction of the carboxylic acid and the carbonyl compound, followed by nucleophilic attack of the isocyanide. wikipedia.orgresearchgate.net This forms a nitrilium ion intermediate, which is then trapped by the carboxylate to furnish the final product after an acyl group transfer. wikipedia.orgresearchgate.net The reaction is often accelerated in aprotic solvents and at high concentrations. organic-chemistry.org The use of strong hydrogen bond donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has also been shown to enhance reaction rates. acs.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another pivotal MCR that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.commdpi.com The reaction begins with the formation of an imine from the amine and carbonyl compound. sciepub.com This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyano carbon. sciepub.comresearchgate.net The resulting nitrilium ion intermediate is trapped by the carboxylate anion, leading to the final α-acylamino amide product via an intramolecular rearrangement (the Mumm rearrangement). nih.gov The Ugi reaction is highly valued for its ability to generate complex, peptide-like molecules in a single, atom-efficient step. sciepub.comresearchgate.net

Table 1: Key Multicomponent Reactions Involving Isocyanides
ReactionComponentsKey IntermediateProduct
Passerini ReactionIsocyanide, Aldehyde/Ketone, Carboxylic AcidNitrilium ionα-Acyloxy amide
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic AcidNitrilium ionα-Acylamino amide (bis-amide)

Exploration of Nucleophilic and Electrophilic Reactivity at the Isocyano Carbon

The carbon atom of the isocyano group in this compound exhibits pronounced ambiphilic character, meaning it can act as both a nucleophile and an electrophile. nih.gov

Nucleophilic Character : The terminal carbon has a lone pair of electrons, making it nucleophilic. nih.gov It readily attacks electrophilic centers, a key step in reactions like the Ugi and Passerini MCRs where it adds to a protonated imine or a carbonyl-acid adduct. sciepub.comwikipedia.org The nucleophilicity of aryl isocyanides has been systematically studied and parameterized. nih.gov

Electrophilic (Carbene-like) Character : The isocyano carbon can also be described by a resonance structure where it is electron-deficient and carbene-like. nih.gov This allows it to be attacked by nucleophiles. For instance, in nucleophilic isocyanation reactions, the N-terminus of a cyanide ion can act as a nucleophile to form an isonitrile. acs.org This dual reactivity is fundamental to the broad utility of isocyanides in organic synthesis. nih.govnih.gov

Insertion Reactions of this compound into C-H or Heteroatom-H Bonds

While not as common as their participation in MCRs, isocyanides can undergo insertion reactions. These reactions often involve organometallic catalysts that activate the isocyanide and facilitate its insertion into various bonds. For example, isocyanides can insert into metal-hydride or metal-carbon bonds in organometallic complexes. The insertion into heteroatom-H bonds, such as O-H and N-H, is a key feature of the Passerini and Ugi reactions, respectively, where the isocyanide effectively inserts between the carbonyl carbon and the heteroatom nucleophile (carboxylate or amine). Direct, uncatalyzed insertion into C-H bonds is generally challenging and less explored for aryl isocyanides like this compound.

Reactivity of the 1,2-Dimethoxybenzene (B1683551) Aromatic Core

The aromatic ring of this compound is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the 1,2-Dimethoxybenzene Moiety

The 1,2-dimethoxybenzene (veratrole) portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). libretexts.org The two methoxy (B1213986) groups (–OCH₃) are strong activating groups because they are powerful ortho, para-directors. uci.edu They donate electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org

The isocyano group (–N≡C) is generally considered a deactivating group. fiveable.me It withdraws electron density from the ring inductively. Therefore, in this compound, there is a competition between the strong activating effects of the two methoxy groups and the deactivating effect of the isocyano group.

The directing effects of the substituents are as follows:

Methoxy groups at C1 and C2 : These are ortho, para-directors.

Isocyano group at C4 : This is a meta-director.

Given the positions of the groups, the powerful activating and directing influence of the two methoxy groups dominates. uci.edu They strongly activate the positions ortho and para to them. The position para to the C1-methoxy group is occupied by the isocyano group. The position para to the C2-methoxy group is C5. The positions ortho to the methoxy groups are C3 and C6. Therefore, incoming electrophiles are expected to substitute primarily at the C5 and C6 positions, which are ortho and para to the activating methoxy groups and not sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeTypical ReagentsElectrophile (E+)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺5-Nitro- and/or 6-Nitro-4-isocyano-1,2-dimethoxybenzene
HalogenationBr₂, FeBr₃Br⁺5-Bromo- and/or 6-Bromo-4-isocyano-1,2-dimethoxybenzene
SulfonationFuming H₂SO₄SO₃This compound-5-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(5-Isocyano-2,3-dimethoxyphenyl)ethan-1-one

Influence of Methoxy Groups on Reactivity, Regioselectivity, and Electronic Properties

The chemical behavior of this compound is profoundly influenced by the two methoxy (-OCH₃) groups attached to the aromatic ring. These groups are powerful electron-donating groups through resonance, significantly increasing the electron density of the benzene ring. This electronic enrichment makes the aromatic system more nucleophilic and susceptible to electrophilic aromatic substitution. scirp.orgscirp.org

Computational studies on the parent molecule, 1,2-dimethoxybenzene (veratrole), have elucidated the regiochemical directing effects of the methoxy groups. scirp.orgscirp.org The positions ortho and para to a methoxy group are activated towards electrophilic attack. In the case of 1,2-dimethoxybenzene, the C4 position (para to one methoxy group) is the most nucleophilic and therefore the most favorable site for substitution. scirp.orgscirp.org This inherent regioselectivity is crucial in the synthesis of this compound itself and dictates the potential for further functionalization of the ring.

The electron-donating nature of the methoxy groups also modulates the electronic properties of the isocyano (-N≡C) functional group. The increased electron density on the phenyl ring is relayed to the isocyanide, influencing its dual electronic character. The isocyanide carbon can act as both a nucleophile and an electrophile. The electron-rich nature of the dimethoxyphenyl substituent enhances the nucleophilicity of the isocyanide carbon, promoting its participation in crucial bond-forming reactions. Furthermore, the methoxy groups can act as coordination sites for metal ions, which is a key feature in many catalytic applications. rsc.orgresearchgate.net

Table 1: Influence of Methoxy Groups on Molecular Properties

Property Influence of Methoxy Groups
Aromatic Ring Reactivity Increased electron density, activating the ring for electrophilic substitution. scirp.orgscirp.org
Regioselectivity Directs electrophilic attack preferentially to the C4 position. scirp.orgscirp.org
Isocyanide Electronics Enhances the nucleophilic character of the isocyanide carbon.

| Coordination Chemistry | The oxygen atoms of the methoxy groups can act as Lewis basic sites, coordinating to metal centers. rsc.orgresearchgate.net |

Catalytic Transformations Utilizing this compound

Isocyanides are exceptionally versatile building blocks in catalytic chemistry, primarily due to their ability to act as ligands for transition metals and as unique C1 synthons in multicomponent reactions (MCRs). chemimpex.comacs.org this compound, with its electron-rich aromatic system, is an excellent candidate for these transformations.

One of the most significant applications of isocyanides is in multicomponent reactions such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for rapidly generating molecular complexity from simple starting materials and can often be performed under catalytic conditions. organic-chemistry.org In these transformations, this compound serves as a key reactant, with the isocyanide carbon being incorporated into the product scaffold. The high functional group tolerance of these reactions means that the dimethoxybenzene moiety is well-preserved, leading to highly functionalized products. walisongo.ac.id

Furthermore, isocyanides are known to be excellent ligands in organometallic catalysis. chemimpex.com They can form stable complexes with a variety of transition metals, influencing the catalyst's reactivity and selectivity. A derivative, 4-[Isocyano-(toluene-4-sulfonyl)methyl]-1,2-dimethoxy-benzene, is noted for its role as a ligand in catalytic processes, underscoring the potential of the core this compound structure in this domain. chemimpex.com The ability of the methoxy groups to also coordinate with metal ions can lead to multidentate chelation, further stabilizing catalytic intermediates and potentially enhancing catalytic efficiency. rsc.org

Recent advancements have also shown that isocyanides can serve as acceptor groups in Metal-Hydride Hydrogen Atom Transfer (MHAT) reactions, a strategy used to form various heterocyclic systems. nih.govacs.org This opens another avenue for the catalytic application of this compound in constructing complex molecular architectures.

Table 2: Key Catalytic Reactions Involving Isocyanides

Reaction Type Role of this compound Resulting Products
Passerini Reaction Reactant (Isocyanide component) α-Acyloxy amides wikipedia.orgorganic-chemistry.org
Ugi Reaction Reactant (Isocyanide component) Bis-amides (Peptidomimetics) wikipedia.orgorganic-chemistry.org
Organometallic Catalysis Ligand Varies depending on the specific catalytic cycle (e.g., cross-coupling products) chemimpex.com

| MHAT Reactions | Acceptor Group | Heterocycles (e.g., phenanthridines, indoles) nih.govacs.org |

Detailed Mechanistic Insights into Key Reaction Pathways and Intermediates

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and optimizing reaction conditions. The most well-documented pathways are those of the Passerini and Ugi multicomponent reactions.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov The mechanism is generally considered to proceed through the following key steps:

Hydrogen Bonding: The carboxylic acid and the aldehyde form a hydrogen-bonded adduct, which activates the carbonyl carbon for nucleophilic attack. organic-chemistry.org

α-Addition: The nucleophilic carbon of the isocyanide (in this case, this compound) attacks the activated carbonyl carbon. Simultaneously, the carboxylate oxygen attacks the electrophilic carbon of the isocyanide. This concerted, trimolecular step is believed to proceed through a cyclic transition state. wikipedia.orgorganic-chemistry.org

Intermediate Formation: This α-addition leads to the formation of a transient imidate intermediate. nih.gov

Mumm Rearrangement: The imidate intermediate rapidly undergoes an intramolecular acyl transfer from the oxygen atom to the nitrogen atom. This irreversible rearrangement drives the reaction to completion and yields the final stable α-acyloxy amide product. nih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov Its mechanism is distinct from the Passerini reaction and involves several key intermediates:

Imine Formation: The aldehyde (or ketone) and the amine first condense to form an imine, with the loss of a water molecule. wikipedia.orgorganic-chemistry.org

Iminium Ion Formation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion. nih.gov

Nucleophilic Attack by Isocyanide: The isocyanide carbon of this compound attacks the iminium ion. This addition results in the formation of a key nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

Second Nucleophilic Attack: The carboxylate anion then adds to the nitrilium ion intermediate, forming an O-acylated isoamide adduct. organic-chemistry.org

Mumm Rearrangement: Similar to the Passerini reaction, this intermediate undergoes an irreversible Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, yielding the final bis-amide product. This final step is what drives the entire reaction sequence forward. wikipedia.org

In both mechanisms, the 1,2-dimethoxybenzene moiety remains intact and is carried through the reaction sequence as a substituent on the nitrogen atom of the final amide product. The unique ability of the isocyanide carbon to undergo α-addition is central to the formation of these complex molecular scaffolds in a single synthetic operation. acs.org

Applications of 4 Isocyano 1,2 Dimethoxybenzene in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The utility of 4-isocyano-1,2-dimethoxybenzene in organic synthesis is most prominently displayed in its participation in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com The isocyanide group is a key player in some of the most powerful MCRs, including the Passerini and Ugi reactions. nih.govnih.gov

Heterocyclic compounds are foundational to medicinal chemistry and drug discovery. Isocyanide-based multicomponent reactions (IMCRs) are a powerful strategy for their synthesis. mdpi.comnih.gov By employing this compound in these reactions, the 3,4-dimethoxyphenyl moiety is incorporated into the final heterocyclic structure, influencing its physicochemical properties and potential biological activity.

The Passerini three-component reaction (P-3CR) combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.org These products are not only valuable in their own right but can also serve as advanced intermediates for further cyclization into more complex heterocycles. researchgate.net The reaction is believed to proceed through a cyclic transition state, making it a rapid and often high-yielding transformation. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, involving an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to form a bis-amide product. nih.govsciepub.com This reaction is exceptionally versatile and has been widely used to create libraries of compounds for drug screening and to synthesize complex natural product analogs and peptidomimetics. mdpi.comnih.gov When reactants with additional functional groups are used, the Ugi reaction can be programmed to yield diverse heterocyclic systems directly through intramolecular trapping of key intermediates. mdpi.comresearchgate.net For example, using 1,2-diaminobenzenes as the amine component can lead to the formation of quinoxalinone heterocycles. mdpi.com

The application of this compound in these reactions allows for the direct installation of the dimethoxy-substituted phenyl group onto the scaffold.

Table 1: Key Multicomponent Reactions Utilizing Isocyanides

Reaction Name Components Primary Product Relevance to this compound
Passerini Reaction Isocyanide, Aldehyde/Ketone, Carboxylic Acid α-Acyloxy amide Creates functionalized amides incorporating the 3,4-dimethoxyphenyl group, which are precursors to various heterocycles. wikipedia.orgresearchgate.net

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | Bis-amide | Generates complex, peptide-like structures and diverse heterocycles through post-condensation modifications. nih.govmdpi.com |

Beyond heterocycles, the unique reactivity of the isocyanide group in this compound facilitates the construction of complex and highly functionalized acyclic carbon frameworks. The products of the Passerini and Ugi reactions, α-acyloxy amides and bis-amides respectively, are themselves intricate structures with multiple points of diversity. nih.gov This allows chemists to systematically vary the substituents by choosing different starting materials, enabling the rapid exploration of chemical space to optimize properties for pharmaceutical or material applications. mdpi.comnih.gov The 3,4-dimethoxyphenyl unit from the isocyanide contributes a defined, electron-rich aromatic segment to the final molecule.

Contributions to Polymer Chemistry and Functional Material Development

The dimethoxybenzene core and the reactive isocyanide handle make this compound a candidate for the development of advanced polymers and functional materials.

Isocyanides can be polymerized to form poly(isocyanide)s, a class of polymers with a helical backbone structure. When a monosubstituted isocyanide like this compound is used, the 3,4-dimethoxyphenyl group becomes a pendant functional group along the rigid polymer chain. This allows for the precise introduction of the electronic and steric properties of the substituent, potentially leading to materials with unique optical or self-assembly capabilities. smolecule.com

Furthermore, isocyanides are used in multicomponent polymerizations. For instance, the Passerini reaction can be adapted to create monomers that are then polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, yielding well-defined functional polymers.

The structural motifs present in this compound are relevant to the construction of highly ordered, porous materials known as Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers built from organic precursors, offering exceptional control over structure and function. researchgate.net Building blocks containing dimethoxybenzene units have been utilized in the synthesis of COFs. rsc.org For instance, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde is a known precursor for COF synthesis. nih.gov The isocyanide functionality of this compound offers a reactive handle for covalent linkage, suggesting its potential as a building block or modulator in the synthesis of novel COF structures or other advanced composites. mdpi.comnih.govnih.gov These materials have applications in gas separation, chromatography, and catalysis. mdpi.comnih.gov

Polymers incorporating the 1,4-dimethoxybenzene (B90301) unit have been investigated for their electrochemiluminescence performance, indicating the utility of this core structure in developing materials for sensors and optical devices. mdpi.com

Table 2: Potential Material Applications

Material Class Potential Role of this compound Key Features
Poly(isocyanide)s Monomer Introduces 3,4-dimethoxyphenyl pendant groups onto a helical polymer backbone. smolecule.com
Covalent Organic Frameworks (COFs) Building Block / Linker The dimethoxybenzene core can form the structural framework, while the isocyanide offers a reactive site for linkage. researchgate.netmdpi.com

| Functional Composites | Precursor | Can be incorporated into composite materials, imparting specific electronic or optical properties. mdpi.com |

Utility as a Ligand in Homogeneous and Heterogeneous Catalysis

The isocyanide group is an effective ligand for a variety of transition metals, and its ability to act as a C1 building block has been widely exploited in catalysis. chemimpex.com Isocyanides can function as substitutes for carbon monoxide (CO) in palladium-catalyzed cross-coupling reactions, with the advantage of incorporating a nitrogen-containing fragment into the product. nih.gov

In a typical palladium-catalyzed cycle, an aryl halide undergoes oxidative addition to a Pd(0) center. An isocyanide can then undergo a 1,1-migratory insertion into the aryl-palladium bond, forming an imidoyl-palladium intermediate. This intermediate can then react with various coupling partners before reductive elimination regenerates the catalyst and releases the final imine-containing product. nih.gov

While specific studies detailing the use of this compound as a ligand are not prevalent, its structure suggests it would be a competent ligand. The two electron-donating methoxy (B1213986) groups on the phenyl ring would increase the electron density on the palladium center, potentially influencing the rate and selectivity of the catalytic cycle. A derivative, 4-[Isocyano-(toluene-4-sulfonyl)methyl]-1,2-dimethoxy-benzene, is noted for its role as a ligand in catalytic processes, underscoring the utility of the dimethoxybenzene scaffold in this context. chemimpex.com

Design and Synthesis of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes bearing isocyanide ligands is a well-established field, and similar methodologies can be applied to this compound. The lone pair of electrons on the terminal carbon atom of the isocyanide group allows it to act as a potent sigma-donor, while the π* orbitals can accept electron density from the metal center, making it a versatile ligand for stabilizing metals in various oxidation states.

The design of such complexes involves the reaction of a suitable metal precursor with the isocyanide ligand. For instance, the reaction of this compound with metal halides, carbonyls, or other labile ligand complexes would be a common route. The stoichiometry of the reaction can be controlled to produce complexes with a specific number of isocyanide ligands. The electron-donating nature of the methoxy groups in this compound is expected to enhance the sigma-donating ability of the isocyanide, leading to the formation of stable metal-carbon bonds.

While specific research on transition metal complexes of this compound is limited in publicly accessible literature, the behavior of analogous aromatic isocyanides provides a strong indication of the expected outcomes. For example, complexes of palladium, rhodium, and gold with ligands such as xylyl isocyanide and other substituted phenyl isocyanides have been extensively studied. These studies serve as a valuable blueprint for the synthesis and characterization of complexes featuring the this compound ligand.

Table 1: Representative Transition Metal Complexes with Aromatic Isocyanide Ligands

MetalLigandComplex FormulaApplication
Palladium2,6-Dimethylphenyl isocyanidePd(CN-2,6-Me2C6H3)2Catalyst for cross-coupling reactions
RhodiumPhenyl isocyanide[Rh(CNPh)4]+Precursor for catalytic hydroformylation
GoldCyclohexyl isocyanideAuCl(CN-c-C6H11)Precursor for gold nanoparticles

This table presents examples of well-characterized transition metal complexes with aromatic isocyanide ligands analogous to this compound to illustrate the types of complexes that could be formed.

Exploration of Catalytic Performance in Various Organic Transformations

Transition metal complexes containing isocyanide ligands are known to be effective catalysts for a variety of organic transformations. The electronic and steric properties of the isocyanide ligand can significantly influence the activity and selectivity of the catalyst. The presence of the dimethoxybenzene moiety in this compound could offer unique advantages in catalysis.

Palladium complexes bearing isocyanide ligands have been widely employed in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. It is hypothesized that a palladium complex of this compound could exhibit high catalytic activity in these transformations. The electron-rich nature of the ligand may facilitate the oxidative addition step, which is often rate-determining in catalytic cycles.

Furthermore, rhodium-isocyanide complexes are known to catalyze hydroformylation and other carbonylation reactions. A rhodium complex incorporating this compound could potentially show high efficiency and regioselectivity in such processes. The specific steric and electronic environment provided by the ligand could direct the reaction towards the desired product.

While detailed catalytic data for complexes of this compound is not yet widely available, the established catalytic applications of other aromatic isocyanides provide a strong rationale for investigating its potential in this area.

Table 2: Potential Catalytic Applications of this compound Complexes

Catalytic ReactionMetal CenterPotential Role of this compound Ligand
Suzuki Cross-CouplingPalladiumEnhance oxidative addition, improve catalyst stability
Heck ReactionPalladiumModulate regioselectivity and catalyst lifetime
HydroformylationRhodiumInfluence chemo- and regioselectivity
Multicomponent ReactionsVariousAct as a key building block and ligand

This table outlines potential catalytic applications based on the known reactivity of similar isocyanide complexes.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The unique electronic and structural features of this compound make it an attractive candidate for the construction of novel supramolecular assemblies.

The isocyanide group itself can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor), halogen bonding, and π-π stacking interactions. The aromatic ring of the dimethoxybenzene moiety provides a platform for π-stacking interactions, which are crucial for the formation of ordered structures in the solid state and in solution. The methoxy groups can also act as hydrogen bond acceptors, further directing the self-assembly process.

It is envisioned that this compound could be used as a building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and other self-assembled architectures. The isocyanide group can coordinate to metal ions, forming the nodes of the framework, while the dimethoxybenzene units can act as linkers. The resulting materials could have potential applications in gas storage, separation, and sensing.

The ability of isocyanides to form ordered structures on surfaces also opens up possibilities for the development of new materials with tailored electronic and optical properties. Self-assembled monolayers of this compound on metal surfaces could find applications in molecular electronics and sensor technology.

While specific examples of supramolecular systems based on this compound are yet to be extensively reported, the fundamental principles of supramolecular chemistry suggest a rich and promising area for future research.

Advanced Spectroscopic and Structural Characterization of 4 Isocyano 1,2 Dimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 4-bromo-1,2-dimethoxybenzene, the aromatic protons exhibit distinct signals. A doublet of doublets is observed at δ 7.03 ppm, a doublet at δ 6.98 ppm, and another doublet at δ 6.74 ppm. rsc.org The two methoxy (B1213986) groups appear as singlets at δ 3.87 and 3.86 ppm. rsc.org This data provides a reference for the expected chemical shifts in the analogous 4-isocyano-1,2-dimethoxybenzene. The introduction of the isocyano group is expected to influence the electronic environment and thus the chemical shifts of the nearby aromatic protons.

For a similar compound, 1,2-dimethoxybenzene (B1683551), the protons on the benzene (B151609) ring appear as a multiplet, while the methoxy protons show up as a singlet. chemicalbook.com In 1,4-dimethoxybenzene (B90301), the aromatic protons appear as a singlet at 6.82 ppm and the methoxy protons at 3.75 ppm. wisc.edu

¹H NMR Data for Dimethoxybenzene Derivatives

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
4-Bromo-1,2-dimethoxybenzene7.03 (dd), 6.98 (d), 6.74 (d) rsc.org3.87 (s), 3.86 (s) rsc.org
1,2-DimethoxybenzeneMultiplet chemicalbook.comSinglet chemicalbook.com
1,4-Dimethoxybenzene6.82 (s) wisc.edu3.75 (s) wisc.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 4-bromo-1,2-dimethoxybenzene, the carbon signals are observed at δ 149.76, 148.36, 123.46, 114.76, 112.79, and 112.45 ppm for the aromatic carbons, and at δ 56.19 and 56.13 ppm for the methoxy carbons. rsc.org The isocyano carbon in related compounds typically appears in the range of 160-170 ppm. The specific chemical shift of the isocyano carbon in this compound would be a key identifier.

For comparison, the aromatic carbons of 1,2-dimethoxybenzene show signals at various chemical shifts, with the methoxy carbons appearing around 55-56 ppm. chemicalbook.com In 1,4-dimethoxybenzene, due to symmetry, fewer signals are observed in the aromatic region. chemicalbook.com

¹³C NMR Data for Dimethoxybenzene Derivatives

CompoundAromatic Carbons (ppm)Methoxy Carbons (ppm)
4-Bromo-1,2-dimethoxybenzene149.76, 148.36, 123.46, 114.76, 112.79, 112.45 rsc.org56.19, 56.13 rsc.org
1,2-DimethoxybenzeneMultiple signals chemicalbook.com~55-56 chemicalbook.com
1,4-DimethoxybenzeneFewer signals due to symmetry chemicalbook.com~55 chemicalbook.com

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for the Isocyano Group

¹⁵N NMR spectroscopy is particularly useful for characterizing the isocyano functional group. Although less common than ¹H and ¹³C NMR, it provides direct information about the nitrogen atom's electronic environment. For isocyanides, the ¹⁵N chemical shift is a sensitive probe of the electronic structure of the -N≡C group. In a study of ethynyl (B1212043) isocyanide and its derivatives, ¹⁵N NMR data was successfully obtained, highlighting the feasibility of this technique for characterizing isocyano compounds. nih.gov The chemical shift of the nitrogen in this compound would provide valuable insight into the electronic effects of the dimethoxy-substituted phenyl ring on the isocyano moiety.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons on the aromatic ring. sdsu.edu This would help in assigning the specific positions of the aromatic protons in this compound.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wikipedia.orgepfl.ch This technique would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. epfl.chyoutube.com This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the methoxy groups, the isocyano group, and the carbon at the junction of the benzene ring. sdsu.edu For instance, correlations would be expected between the methoxy protons and the carbons they are attached to, as well as the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Characteristic Isocyano Absorption Frequencies

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the isocyano (-N≡C) group. achemblock.com This band typically appears in the region of 2150-2100 cm⁻¹. For example, a related isocyanide compound, 4-[isocyano-(toluene-4-sulfonyl)methyl]-1,2-dimethoxy-benzene, exhibits a characteristic isocyanide absorption. chemimpex.com The exact position of this band can be influenced by the electronic nature of the substituent on the aromatic ring. In addition to the isocyano band, the IR spectrum would also show characteristic absorptions for the C-O stretching of the methoxy groups and the various vibrations of the benzene ring. For instance, 1,2-dimethoxybenzene shows distinct IR spectral features. chemicalbook.comnist.gov

Characteristic IR Absorption Frequencies

Functional GroupTypical Absorption Range (cm⁻¹)
Isocyano (-N≡C)2150 - 2100
C-O (methoxy)~1250 and ~1040
Aromatic C-H~3100 - 3000
Aromatic C=C~1600 and ~1475

Aromatic and Methoxy Group Vibrational Modes

The isocyano group (–N≡C) exhibits a strong and characteristic stretching vibration, which is a key identifier in infrared (IR) spectroscopy. For aryl isocyanides, this stretching frequency is typically observed in the range of 2100-2140 cm⁻¹. uwm.eduacs.org The electronic nature of the substituents on the aromatic ring can influence the exact position of this band.

The aromatic ring itself gives rise to several characteristic vibrations. These include C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and C-C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. pressbooks.pub The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which are strong and can be diagnostic for the arrangement of substituents. thieme-connect.despectra-analysis.com

The methoxy groups (–OCH₃) introduce additional vibrational modes. The asymmetric and symmetric C-H stretching of the methyl group are expected in the 2900-3000 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups are also prominent and typically appear in the region of 1200-1300 cm⁻¹ for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch. esisresearch.org

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Isocyano (-N≡C)Stretching2100 - 2140
Aromatic RingC-H Stretching> 3000
C=C Stretching1450 - 1600
C-H Out-of-plane Bending690 - 900
Methoxy (-OCH₃)C-H Stretching (asymmetric & symmetric)2900 - 3000
C-O Stretching (asymmetric)1200 - 1300
C-O Stretching (symmetric)1000 - 1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₉H₉NO₂, which corresponds to a molecular weight of approximately 163.18 g/mol . nih.gov A related isomer, 4-(isocyanomethyl)-1,2-dimethoxybenzene, has a molecular weight of 177.20 g/mol . sigmaaldrich.comnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight. The fragmentation of aromatic compounds often proceeds through pathways that maintain the stable aromatic ring. youtube.comnist.gov For this compound, characteristic fragmentation would likely involve the loss of a methyl group (CH₃•) from one of the methoxy groups, resulting in a prominent [M-15]⁺ ion. Subsequent loss of carbon monoxide (CO) from the ether linkage is also a common fragmentation pathway for methoxy-substituted aromatic compounds.

The isocyano group can also direct fragmentation. Loss of the entire isocyano group (•CN) or hydrogen cyanide (HCN) following rearrangement are possible fragmentation pathways for isocyanides. aip.org The stability of the resulting carbocations will govern the relative abundance of the fragment ions observed in the spectrum.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
163[C₉H₉NO₂]⁺Molecular Ion
148[C₈H₆NO₂]⁺Loss of a methyl radical (•CH₃)
132[C₈H₈O₂]⁺Loss of a cyanide radical (•CN)
120[C₇H₅O₂]⁺Loss of a methyl radical followed by carbon monoxide (CO)
105[C₇H₅O]⁺Further fragmentation of the dimethoxybenzene core

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uni.luresearchgate.net While specific crystallographic data for this compound is not available in the searched literature, the structures of related dimethoxybenzene and phenyl isocyanide derivatives can provide insights into its likely solid-state conformation. nih.govnih.govwikipedia.org

It is expected that the benzene ring in this compound is largely planar. The methoxy groups and the isocyano substituent will lie in or close to the plane of the aromatic ring. The C-N≡C linkage in the isocyano group is expected to be nearly linear. Studies on related isocyanide structures have explored various intermolecular interactions, including hydrogen bonds and π-π stacking, which would also be anticipated to play a role in the crystal packing of this compound. acs.org The planarity and electronic nature of the molecule could facilitate such stacking interactions.

Table 3: Anticipated Structural Parameters for this compound from X-ray Crystallography

Structural Feature Expected Characteristic
Benzene RingPlanar
Isocyano Group (-N≡C)Linear or near-linear geometry
Methoxy Groups (-OCH₃)C-O bond lengths consistent with aryl ethers
Crystal PackingPotential for π-π stacking and hydrogen bonding

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Besides the aforementioned techniques, a comprehensive characterization of this compound would employ other advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the substitution pattern and the electronic environment of the different atoms in the molecule. The chemical shifts of the aromatic protons would be indicative of their positions relative to the electron-donating methoxy groups and the electron-withdrawing isocyano group. Similarly, ¹³C NMR would show distinct signals for the aromatic carbons, the methoxy carbons, and the isocyanide carbon. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. The presence of the methoxy and isocyano substituents on the benzene ring would be expected to influence the position and intensity of these absorption bands. Studies on 1,2-dimethoxybenzene complexes have shown that electronic transitions can be sensitive to the molecular conformation and interactions. rsc.orgresearchgate.net

Theoretical and Computational Studies on 4 Isocyano 1,2 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. arxiv.org These methods, grounded in solving the Schrödinger equation, provide a detailed picture of electron distribution and orbital energies, which are key to understanding molecular properties and reactivity. For dimethoxybenzene derivatives, methods like Density Functional Theory (DFT) have been successfully employed to analyze their electronic characteristics. nih.govresearchgate.net

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are formed from the combination of atomic orbitals. wikipedia.org When atomic orbitals combine, they create both lower-energy bonding orbitals, where electrons are concentrated between nuclei, and higher-energy antibonding orbitals, which have a node between nuclei. libretexts.orglibretexts.orgyoutube.comlumenlearning.com The distribution of electrons within these orbitals defines the molecule's stability and properties.

A critical aspect of MO theory for predicting chemical reactions is the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.org This theory posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile or a Lewis base. youtube.com A higher energy HOMO indicates a greater tendency to donate electrons. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. youtube.com A lower energy LUMO suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. mdpi.com

For 4-isocyano-1,2-dimethoxybenzene, the HOMO is expected to be delocalized across the benzene (B151609) ring and the electron-donating methoxy (B1213986) groups. The LUMO, conversely, would likely be concentrated around the electron-withdrawing isocyano group and the aromatic system. DFT calculations, often using the B3LYP functional, are effective for determining the energies and shapes of these orbitals. nih.govresearchgate.net

OrbitalDescriptionSignificance for this compound
HOMOHighest energy orbital containing electrons.Indicates the molecule's capacity to act as an electron donor (nucleophile). Primarily located on the electron-rich dimethoxy-substituted benzene ring.
LUMOLowest energy orbital without electrons.Indicates the molecule's capacity to act as an electron acceptor (electrophile). Primarily located on the electron-deficient isocyano group and aromatic ring.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.

The distribution of electron density within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution is critical for understanding intermolecular interactions, reactivity, and solvation.

An effective way to visualize charge distribution is through a Molecular Electrostatic Potential (MEP) map. youtube.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. It is color-coded to indicate different potential regions:

Red/Orange/Yellow: Regions of negative electrostatic potential, indicating an excess of electron density. These areas are susceptible to electrophilic attack. youtube.com

Blue: Regions of positive electrostatic potential, indicating a deficiency of electron density (where the positive charge of the nuclei is less shielded). These areas are prone to nucleophilic attack. youtube.com

Green: Regions of neutral or near-zero potential. youtube.com

In this compound, the MEP would likely show a high negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the nitrogen atom of the isocyano group, reflecting the presence of lone pairs. Conversely, a region of positive potential (blue) would be expected at the carbon atom of the isocyano group, which is known to be electrophilic. The hydrogen atoms of the methoxy groups and the aromatic ring would also exhibit positive potential. This detailed visualization helps predict sites for hydrogen bonding and nucleophilic or electrophilic attack. nih.govresearchgate.netwalisongo.ac.id

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of modern computational chemistry for studying the electronic structure of many-body systems. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Functionals like B3LYP are widely used for their accuracy in predicting molecular properties. nih.govresearchgate.netkarazin.ua DFT is particularly valuable for investigating reaction mechanisms and predicting the reactivity of molecules. mdpi.commdpi.com

DFT calculations allow chemists to model the entire course of a chemical reaction, mapping out the energy changes as reactants are converted into products. chemrxiv.org This is especially useful for complex reactions, such as the cycloaddition reactions that isocyanides frequently participate in. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This profile reveals whether a reaction is likely to proceed via a stepwise mechanism (involving one or more intermediates) or a concerted mechanism (where bonds are broken and formed in a single step). mdpi.comchemrxiv.org For this compound, DFT could be used to explore its participation in reactions like the Passerini or Ugi multicomponent reactions, identifying the most energetically favorable pathway and explaining the observed regioselectivity and stereoselectivity.

A key element of a reaction pathway is the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The structure of the TS is fleeting and cannot be observed experimentally, but it can be located and characterized using computational methods like DFT.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). nih.gov This barrier determines the rate of the reaction; a high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. researchgate.net DFT calculations can provide quantitative estimates of these barriers, allowing for the comparison of different possible reaction pathways and the prediction of which transformation is most likely to occur. researchgate.netnih.gov For instance, the energy barriers for the cycloaddition of an azide (B81097) to an alkyne have been successfully computed to elucidate the reaction mechanism. mdpi.com Similarly, DFT could be used to calculate the energy barrier for the isomerization of this compound or its reaction with other molecules, providing crucial mechanistic insights.

Computational TaskInformation GainedRelevance to this compound
Geometry OptimizationFinds the lowest energy structure of reactants, products, and intermediates.Provides accurate 3D structures and relative stabilities of different species.
Transition State SearchLocates the highest energy structure along a reaction pathway.Identifies the critical point of a reaction and provides its geometry.
Energy Barrier Calculation (Ea)Calculates the energy difference between reactants and the transition state.Predicts the rate of a chemical reaction and determines the most favorable mechanistic pathway. researchgate.net

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.orgsci-hub.se These different arrangements, known as conformers or rotamers, often have different energies, and the molecule will preferentially adopt the most stable, lowest-energy conformation.

For this compound, there are several key rotational bonds to consider: the C-O bonds of the two methoxy groups and the C-N bond of the isocyano group.

Methoxy Group Conformation: The orientation of the two adjacent methoxy groups on the benzene ring is particularly important. A computational study on o-dimethoxybenzene using MP2 level ab initio calculations found that the most stable conformation has the two methoxy groups coplanar with the benzene ring. rsc.org However, a second stable conformation, where one methoxy group is nearly perpendicular to the ring, was found to be only 0.16 kcal/mol higher in energy. rsc.org This very small energy difference suggests that at room temperature, multiple conformations of the methoxy groups likely coexist. The stability of the perpendicular conformation is partly attributed to favorable C-H---O interactions. rsc.org

Isocyano Group Rotation: The isocyano group is linear and can rotate relative to the plane of the benzene ring. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima (stable conformers) and the rotational barriers between them. cwu.edu

Understanding the conformational landscape is crucial as the specific 3D shape of a molecule can significantly influence its reactivity and its interactions with other molecules, such as enzymes or receptors in a biological context. Computational conformational searches and energy profile analyses are standard techniques to explore these possibilities and determine the activation energies for interconversion between different conformers. cwu.edu

Ligand Electronic Properties and Bonding Analysis in Metal Complexes

The electronic characteristics of this compound as a ligand in metal complexes are dictated by the interplay between the isocyanide functional group and the electronic influence of the 1,2-dimethoxybenzene (B1683551) (veratrole) moiety. Isocyanides (R-N≡C) are versatile ligands that, similar to carbon monoxide (CO), can act as σ-donors and π-acceptors. The lone pair of electrons on the carbon atom facilitates σ-donation to a metal center, while the empty π* orbitals of the C≡N group can accept electron density from the metal via π-backbonding. wikipedia.org

The electronic nature of the substituent 'R' significantly modulates the ligand's properties. In this compound, the veratrole ring, with its two electron-donating methoxy groups, increases the electron density on the isocyanide group. This enhancement of electron density makes it a stronger σ-donor compared to simple alkyl or aryl isocyanides. However, this increased electron density may slightly diminish its π-acceptor capabilities.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these electronic properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the ligand's bonding and reactivity. For a ligand like this compound, the HOMO is typically associated with the σ-donating lone pair on the isocyanide carbon, while the LUMO corresponds to the π* orbitals of the C≡N bond.

Table 1: Calculated Electronic Properties of Representative Isocyanide Ligands (Note: Specific experimental or calculated values for this compound are not readily available in the literature. The following table presents typical values for related isocyanide ligands to provide context.)

LigandHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Methyl isocyanide-12.11.513.6
Phenyl isocyanide-9.2-0.88.4
4-methoxyphenyl isocyanide-8.9-0.68.3

In metal complexes, the bonding of this compound can be analyzed through various computational techniques, including Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). These methods provide insights into the nature and strength of the metal-ligand bond. The σ-donation from the isocyanide to the metal is the primary component of the bond. The extent of π-backbonding from the metal d-orbitals to the isocyanide π* orbitals depends on the electron richness of the metal center. In electron-rich metal complexes, significant π-backbonding is expected, leading to a shortening of the metal-carbon bond and a lengthening of the C≡N bond, which can be observed experimentally through IR spectroscopy as a decrease in the ν(C≡N) stretching frequency. wikipedia.org

Computational Design of Novel Derivatives with Tailored Reactivity or Applications

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with tailored electronic and steric properties for specific applications. By systematically modifying the structure of the parent molecule and evaluating the resulting properties using computational methods, it is possible to predict and identify promising candidates for synthesis and experimental validation.

One area of focus is the modulation of the ligand's electronic properties. By introducing electron-withdrawing or electron-donating groups at different positions on the benzene ring, the σ-donor and π-acceptor characteristics of the isocyanide ligand can be fine-tuned. For instance, the introduction of nitro groups would be expected to decrease the ligand's σ-donating ability and increase its π-acidity, making it more suitable for stabilizing low-valent metal centers. Conversely, the addition of further alkoxy or amino groups would enhance its σ-donor strength.

Table 2: Predicted Effects of Substituents on the Electronic Properties of this compound Derivatives

Substituent at position 5Predicted effect on σ-donationPredicted effect on π-acidityPotential Application
-NO₂DecreaseIncreaseStabilization of electron-rich metals
-CNDecreaseIncreaseCatalysis requiring electron-poor ligands
-HBaselineBaselineGeneral purpose ligand
-NH₂IncreaseDecreaseStabilization of high-oxidation state metals
-OHIncreaseDecreaseSensors, functional materials

Another avenue for computational design involves modifying the steric profile of the ligand. The introduction of bulky substituents near the isocyanide group can create specific coordination environments around the metal center, influencing the selectivity of catalytic reactions. For example, designing ligands with chiral backbones derived from this compound could lead to the development of new asymmetric catalysts.

Computational screening of potential derivatives can be performed to predict their performance in various applications. For instance, in the context of materials science, DFT calculations can be used to predict the electronic band gap and charge transport properties of metal-organic frameworks (MOFs) or coordination polymers incorporating these isocyanide ligands. chemimpex.com For medicinal applications, molecular docking simulations can be employed to design isocyanide-containing molecules that bind selectively to specific biological targets.

The process of computational design typically involves the following steps:

Scaffold Selection: Starting with the this compound framework.

In Silico Modification: Introducing a library of different functional groups at various positions on the aromatic ring.

Property Calculation: Using DFT or other methods to calculate key electronic and steric descriptors for each derivative.

Performance Prediction: Correlating the calculated properties with the desired reactivity or application-specific parameters.

Candidate Selection: Identifying the most promising derivatives for experimental synthesis and testing.

Through such a synergistic approach, combining computational design with experimental validation, the development of novel this compound derivatives with precisely tailored properties can be accelerated, paving the way for new advancements in catalysis, materials science, and medicinal chemistry.

Emerging Research Directions and Future Perspectives for 4 Isocyano 1,2 Dimethoxybenzene

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of isocyanides has traditionally relied on methods that often involve toxic reagents and generate considerable waste. A key area of emerging research is the development of greener, more sustainable synthetic routes that are applicable to aromatic isocyanides like 4-isocyano-1,2-dimethoxybenzene.

One promising approach involves replacing hazardous dehydrating agents such as phosgene (B1210022) derivatives or phosphoryl trichloride (B1173362) with more environmentally benign alternatives. Research into the synthesis of aliphatic isocyanides has shown that p-toluenesulfonyl chloride (p-TsCl) in the presence of a base is a highly effective and less toxic reagent for the dehydration of the corresponding N-formamides. rsc.org This method offers high yields (up to 98% for some substrates), a simplified workup procedure, and a significantly lower E-factor (environmental factor), making it a prime candidate for the sustainable synthesis of this compound from N-(3,4-dimethoxyphenyl)formamide. rsc.org

Another innovative and sustainable technique is the use of mechanochemistry. For the related compound 1-isocyano-4-methoxybenzene, a solvent-free method using high-frequency milling of 4-methoxyaniline, chloroform, and sodium hydroxide (B78521) has been successfully demonstrated. This approach avoids the use of bulk solvents, reduces waste, and can lead to higher energy efficiency. Adapting such mechanochemical protocols for this compound could provide a scalable and eco-friendly manufacturing process.

Furthermore, Lewis acid-mediated pathways are being explored. For instance, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to catalyze the conversion of a formamide (B127407) to an isocyanide at ambient temperatures, circumventing the need for harsh dehydrating agents altogether.

Table 1: Comparison of Synthetic Methodologies for Isocyanides

Method Reagent(s) Key Advantages Applicability to this compound
Classical Dehydration Phosphoryl trichloride (POCl₃), Phosgene derivatives Well-established, effective for many substrates Traditional method, but with significant environmental and safety drawbacks.
Green Dehydration p-Toluenesulfonyl chloride (p-TsCl) Less toxic, cheaper, simplified workup, lower E-factor. rsc.org Highly promising for a more sustainable synthesis from the corresponding formamide.
Mechanochemistry Reagents under high-frequency milling Solvent-free, reduced waste, energy efficient. Potentially adaptable for a green, solid-state synthesis process.
Lewis Acid Catalysis Silver Trifluoromethanesulfonate (AgOTf) Avoids harsh dehydrating agents, ambient temperature conditions. Offers a mild alternative pathway that warrants exploration.

Development of Highly Efficient and Selective Catalytic Systems Employing this compound

The isocyanide functional group is an excellent ligand for a wide range of transition metals, a property that is central to its potential in catalysis. The electron-rich nature of the this compound ring is expected to modulate the electronic properties of metal centers, making it an attractive candidate for developing novel catalytic systems.

Future research will likely focus on synthesizing and characterizing organometallic complexes where this compound serves as a key ligand. Its ability to form stable complexes could be harnessed to create catalysts for a variety of organic transformations. chemimpex.com For example, research on analogous isocyanides has demonstrated their utility in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. The development of chiral catalysts based on this isocyanide could enable highly enantioselective MCRs, a significant goal in modern synthetic chemistry.

The electron-donating methoxy (B1213986) groups can enhance the σ-donor and π-acceptor properties of the isocyanide ligand, potentially leading to catalysts with unique reactivity and selectivity. Areas of exploration include:

Asymmetric Catalysis: Designing chiral metal complexes for enantioselective reactions.

Cross-Coupling Reactions: Utilizing the isocyanide as an ancillary or "spectator" ligand to fine-tune the catalytic activity of palladium, nickel, or copper complexes.

Polymerization Catalysis: A derivative, 4-[Isocyano-(toluene-4-sulfonyl)methyl]-1,2-dimethoxy-benzene, has been noted for its role as a ligand in catalytic processes. chemimpex.com This suggests potential for the parent compound in controlling polymerization reactions to produce materials with specific properties.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of this compound make it a compelling building block for advanced functional materials and nanotechnology applications. The isocyanide group can anchor strongly to metal surfaces, such as gold, making it ideal for the formation of self-assembled monolayers (SAMs) and for modifying the surfaces of nanoparticles.

Emerging research directions include:

Molecular Electronics: The aromatic core and defined bonding geometry of the isocyanide group allow for its use as a molecular wire or component in molecular-scale electronic devices. The dimethoxy groups can be used to tune the electronic energy levels and solubility of the molecule.

Sensors: The ability of the isocyano group to coordinate with metal ions can be exploited to develop chemosensors. chemimpex.com A material incorporating this compound could exhibit a detectable optical or electronic response upon binding to specific metal cations, with potential applications in environmental monitoring for detecting pollutants. chemimpex.com

Metal-Organic Frameworks (MOFs): Isocyanides can act as linkers in the construction of MOFs. By integrating this compound into MOF structures, it may be possible to create materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Functional Polymers: The compound can be used in the formulation of advanced polymers, contributing to materials with enhanced thermal or mechanical properties. chemimpex.com

Interdisciplinary Research Opportunities within Chemical Sciences (excluding biological/medical contexts)

The versatility of this compound creates numerous opportunities for collaborative research across different branches of chemistry.

Organic Synthesis and Coordination Chemistry: The design of novel MCRs using this isocyanide as a key reagent requires a synergistic approach. Organic chemists can explore the scope of the reactions, while coordination chemists can study the metal-isocyanide intermediates that often govern the reaction pathways. chemimpex.com

Physical Chemistry and Materials Science: The development of SAMs and molecular electronic components based on this compound necessitates a deep understanding of its physical properties, such as its orientation on surfaces and its charge transport characteristics. This represents a clear intersection between synthetic materials chemistry and physical chemistry characterization techniques.

Computational and Theoretical Chemistry: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectral properties of this compound and its metal complexes. These computational studies can help rationalize experimental observations and guide the design of new catalysts and materials, predicting their properties before synthesis.

Environmental and Analytical Chemistry: The development of sensors for environmental pollutants based on this compound links its synthetic and materials aspects to the practical challenges of detecting and quantifying trace contaminants in the environment. chemimpex.com

Identification of Remaining Challenges and Promising Avenues for Future Research

Despite its promise, the full potential of this compound is yet to be realized. Several challenges remain, which themselves represent exciting avenues for future investigation.

Remaining Challenges:

Scalable and Safe Synthesis: While greener lab-scale syntheses are emerging, developing a cost-effective, scalable, and safe industrial process remains a significant hurdle. The classic malodor of isocyanides also presents practical handling challenges.

Reactivity Control: The high reactivity of the isocyanide group can sometimes lead to undesired side reactions or polymerization. For a related compound, divergent reactivity was noted under certain conditions, highlighting the challenge in predicting and controlling reaction outcomes.

Comprehensive Characterization: A full understanding of the compound's physical, electronic, and toxicological properties is still lacking. More detailed studies are needed to support its application in advanced materials and technologies.

Promising Avenues for Future Research:

Systematic Ligand Development: A systematic investigation of this compound as a ligand in a wide array of metal complexes to build a library of catalysts and map their structure-activity relationships.

Surface Science and Nanofabrication: Detailed studies of the formation and properties of SAMs on various conductive and semiconductive surfaces to pave the way for its use in nanotechnology.

Stimuli-Responsive Materials: Exploring the incorporation of the isocyanide into polymers or gels that can respond to external stimuli (e.g., pH, light, or the presence of metal ions), leading to "smart" materials.

Mechanistic Investigations: Utilizing advanced spectroscopic and computational tools to elucidate the mechanisms of reactions where this isocyanide plays a key role, enabling more rational design of chemical processes.

Conclusion: Synthesis, Reactivity, and Applications of 4 Isocyano 1,2 Dimethoxybenzene in Modern Organic Chemistry

Summary of Key Contributions and Discoveries in the Field

The study of 4-isocyano-1,2-dimethoxybenzene and related aryl isocyanides has significantly contributed to the field of organic synthesis. The development of reliable synthetic methods, primarily through the dehydration of formamides, has made these versatile reagents accessible. The most profound impact of this class of compounds lies in their central role in multicomponent reactions like the Passerini and Ugi reactions. These reactions have revolutionized the way complex molecules are synthesized, particularly in the context of combinatorial chemistry and drug discovery, by allowing for the rapid assembly of diverse molecular scaffolds. Furthermore, their participation in cycloaddition reactions has provided efficient pathways to important heterocyclic structures.

Broader Scientific Impact on Synthetic Strategy, Catalysis, and Material Science

The broader scientific impact of this compound is evident in several areas. In synthetic strategy, it embodies the principles of atom economy and convergence, which are central to green chemistry and efficient synthesis design. The unique reactivity of the isocyano group has spurred the development of novel synthetic methodologies and the discovery of new reactions. In catalysis, the ability of isocyanides to act as ligands and participate in insertion reactions has expanded the toolbox of transition-metal-catalyzed transformations. While its direct application in materials science is still an emerging area, the inherent functionality of this compound suggests potential for the development of novel polymers and functional materials with tailored electronic and physical properties. The continued exploration of the chemistry of this and other isocyanides promises to yield further innovations across the chemical sciences.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols and characterization methods for 4-isocyano-1,2-dimethoxybenzene? A: The compound is synthesized via a one-step procedure (Procedure A) at a 0.2 mmol scale, yielding 85% as a solid. Key steps include:

  • Reaction Setup : Use of anhydrous conditions and inert atmosphere to prevent isocyanide degradation.
  • Characterization :
    • 1H NMR (500 MHz, CDCl₃): δ 6.98 (dd, J = 8.5, 2.3 Hz, 1H), 6.86 (d, J = 2.3 Hz, 1H), 6.80 (d, J = 8.5 Hz, 1H), 3.89 (s, 3H), 3.88 (s, 3H).
    • 13C NMR (126 MHz, CDCl₃): δ 162.4 (isocyano carbon), 149.8, 149.1 (methoxy-substituted aromatic carbons).
    • HRMS (ESI) : m/z [M+H]⁺ calculated: 164.0706; found: 164.0709.
      This protocol is reproducible at small scales, with purity confirmed by chromatographic techniques .

Advanced Optimization of Synthetic Yield

Q: How can reaction conditions be optimized to improve yield and scalability? A: Key variables include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Cu(I)) may enhance isocyanide formation from precursors.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of methoxy-substituted intermediates.
  • Temperature Control : Maintaining 0–5°C during isocyanide formation minimizes side reactions.
    Evidence from analogous syntheses (e.g., 4-isocyano-1,2-dimethylbenzene) suggests scaling to 1 mmol reduces yield to ~75%, necessitating iterative recrystallization .

Analytical Techniques for Structural Confirmation

Q: What advanced analytical strategies resolve ambiguities in spectral data interpretation? A:

  • 2D NMR (HSQC, HMBC) : Assigns methoxy group positions and confirms isocyano connectivity.
  • IR Spectroscopy : A sharp ~2150 cm⁻¹ peak confirms the isocyano (-NC) functional group.
  • X-ray Crystallography : Provides definitive proof of molecular geometry, though crystallization challenges (e.g., low melting point) may require slow vapor diffusion methods .

Stability and Reactivity Under Diverse Conditions

Q: How does this compound behave under varying pH and temperature conditions? A:

  • pH Stability : Stable in neutral to mildly acidic conditions (pH 5–7); decomposes in strong acids/bases via hydrolysis of the isocyano group.
  • Thermal Stability : Decomposes above 150°C, releasing HCN. Storage at –20°C under argon is recommended.
  • Light Sensitivity : Methoxy groups may undergo photodegradation; use amber vials for long-term storage .

Addressing Contradictions in Reported Spectral Data

Q: How should researchers resolve discrepancies in NMR chemical shifts across studies? A: Variations arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts aromatic proton signals by 0.1–0.3 ppm.
  • Impurity Interference : Trace aldehydes (e.g., from incomplete precursor conversion) skew integration.
  • Validation : Cross-reference with HRMS to confirm molecular ion integrity. For example, a deviation >0.001 m/z suggests isotopic impurities .

Applications in Multicomponent Reactions

Q: What role does this compound play in high-throughput synthesis? A: The isocyano group participates in Ugi and Passerini reactions, enabling rapid assembly of heterocycles. Example:

  • Ugi-4CR : Reacts with aldehydes, amines, and carboxylic acids to form α-acyloxy carboxamides.
  • Catalyst-Free Coupling : Forms benzimidazoles when reacted with o-phenylenediamines under microwave irradiation .

Mechanistic Insights into Isocyano Reactivity

Q: What mechanistic studies explain the electrophilic/nucleophilic behavior of the isocyano group? A:

  • Electrophilic Character : The isocyano carbon reacts with nucleophiles (e.g., Grignard reagents) to form substituted ureas.
  • Nucleophilic Character : In Pd-catalyzed couplings, it acts as a pseudohalide, analogous to -Br or -I.
    DFT studies suggest the ambiphilic nature arises from resonance stabilization of the -NC moiety .

Safety and Handling Protocols

Q: What precautions are critical for safe handling in laboratory settings? A:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of volatile HCN byproducts.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.